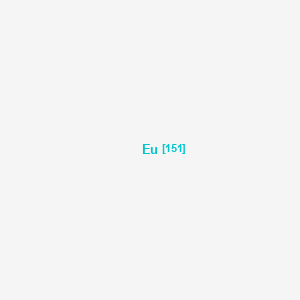
Europium-151
Übersicht
Beschreibung
Europium-151 is an isotope of Europium . Europium is a soft, silvery metal that tarnishes quickly and reacts with water . It is named after Europe and is used in the printing of euro banknotes. It glows red under UV light, and forgeries can be detected by the lack of this red glow .
Synthesis Analysis
Europium-151 has been investigated in various synthesis conditions. For instance, the reaction of europium metal with HCN and (CN)2 at elevated temperatures has been shown to yield Eu2C3, EuC2, and compounds of the type EuNxCy . Another study involved the use of 151Eu Mössbauer spectroscopy to investigate a phosphor with varying europium concentrations and different synthesis conditions .
Molecular Structure Analysis
The molecular structure of Europium-151 has been studied using techniques such as Mössbauer spectroscopy . It has been found that the Eu(III) takes the outer hs-Fe(III) location in a PB structure .
Chemical Reactions Analysis
Europium-151 has been found to be involved in various chemical reactions. For instance, the europium-151 Mössbauer spectra of the Eu14MnP11, Eu14MnAs11, and Eu14MnSb11 Zintl compounds reveal europium(II) for all four crystallographically inequivalent europium sites in Eu14MnAs11 and Eu14MnSb11 and europium(II) and europium(III) for the three 32g and the 16f europium sites in Eu14MnP11, respectively .
Physical And Chemical Properties Analysis
Europium-151 has a mass number of 151, which is the number of nucleons. It has an atomic number of 63, which is the number of protons, and 88 neutrons . The isotopic mass is 150.9198566 u, and the nuclide mass is 150.8852988 u . Europium is most stable in the +3 oxidation state, but can be easily reduced to the +2 oxidation state .
Wissenschaftliche Forschungsanwendungen
Nuclear Reactor Control Material : Europium is a good absorber of neutrons and has been studied for use in nuclear reactor control materials. Its isotopes, including Europium-151, have been analyzed for their neutron capture and transmission measurements, indicating their potential in controlling nuclear reactions (Leinweber et al., 2014).
Mössbauer Spectroscopy : Europium-151 is one of the most studied Mössbauer isotopes. This technique allows for the study of the oxidation states and magnetic properties of europium in various compounds, offering insights into material properties (Grandjean & Long, 1989).
Study of Oxidation States in Compounds : Europium-151 Mössbauer spectroscopy has been used to study europium's oxidation states in mixed metal niobates and tantalates, providing valuable information on the electronic structure of these compounds (Greenwood, Viegas & Studer, 1980).
Astrophysics and Meteorite Analysis : Europium isotopic composition has been studied in meteorites to understand the neutron capture process in stars, offering insights into astrophysical processes (Terada et al., 2006).
Neutron Source Reactors : The presence of europium as an impurity in Miniature Neutron Source Reactors has been studied to understand its impact on reactor reactivity, demonstrating its importance in nuclear reactor technology (Albarhoum, 2015).
Investigating Magnetic Properties : Europium-151 Mössbauer spectroscopy has been utilized to explore the magnetic properties of various europium compounds, aiding in the understanding of magnetic interactions in materials (Hermann et al., 2004).
Solar Physics : The isotope ratio of europium, including Eu 151, in the solar atmosphere has been analyzed, contributing to our understanding of solar composition and processes (Hauge, 1970).
Chemical Bonding Studies : Europium-151 has been used in Mössbauer effect studies to understand the relaxation in certain europium complexes, providing insights into chemical bonding and molecular structures (Grandjean et al., 1988).
Zukünftige Richtungen
Future research directions for Europium-151 include the exploration of bi-isotopic nuclear resonant vibrational spectroscopy (NRVS) experiments . Additionally, it will be interesting to observe whether the so-called coordination isomers of certain complexes or certain types of mixtures where Eu(III) ions are partitioned between the two possible positions can be prepared if one uses a one-pot self-assembly synthesis involving .
Eigenschaften
IUPAC Name |
europium-151 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Eu/i1-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPBJKLSAFTDLK-BJUDXGSMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Eu] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[151Eu] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Eu | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20932091 | |
| Record name | (~151~Eu)Europium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20932091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.91986 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Europium-151 | |
CAS RN |
14378-48-4 | |
| Record name | Europium, isotope of mass 151 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014378484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (~151~Eu)Europium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20932091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





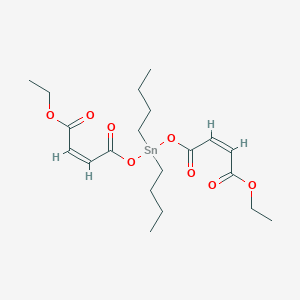
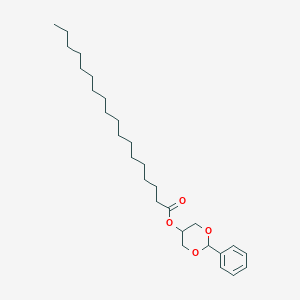
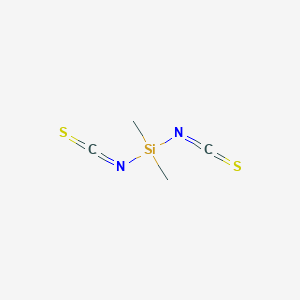
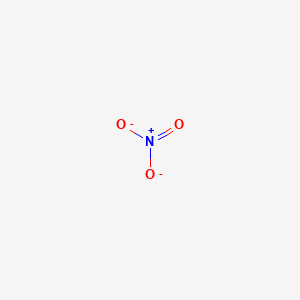
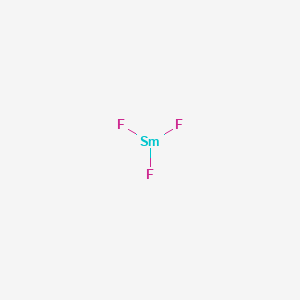
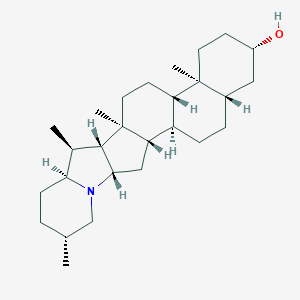
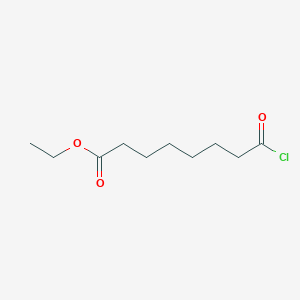
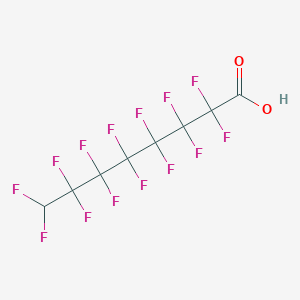
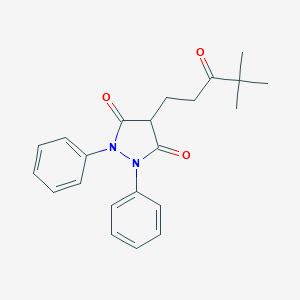
![2-Pyrazolin-5-one, 4-[[p-(methylamino)phenyl]imino]-1,3-diphenyl-](/img/structure/B79048.png)

